Viscidulin I Demonstrates Quantifiable GPC3 Binding Affinity, Unmatched by Common Analogs
Viscidulin I exhibits a specific, measurable affinity for the GPC3 receptor (KD = 4.33 μM), as determined by Surface Plasmon Resonance (SPR) [1]. In contrast, structurally related flavonoids baicalein, wogonin, and oroxylin A were not retained on the SK-Hep1-GPC3/CMC column, indicating a lack of comparable GPC3 engagement under identical experimental conditions [2].
| Evidence Dimension | Binding Affinity to GPC3 |
|---|---|
| Target Compound Data | KD = 4.33 μM |
| Comparator Or Baseline | Baicalein, Wogonin, Oroxylin A: No retention on SK-Hep1-GPC3/CMC column |
| Quantified Difference | Qualitative: Viscidulin I binds; comparators do not |
| Conditions | Surface Plasmon Resonance (SPR) and SK-Hep1-GPC3 cell membrane chromatography (CMC) |
Why This Matters
This demonstrates Viscidulin I's unique suitability for studying GPC3-mediated pathways, a target validation not achievable with other common Scutellaria flavonoids.
- [1] Chen C, et al. Comparative two-dimensional GPC3 overexpressing SK-Hep1 cell membrane chromatography /C18/ time-of-flight mass spectrometry for screening selective GPC3 inhibitor components from Scutellariae Radix. J Chromatogr B Analyt Technol Biomed Life Sci. 2021;1163:122492. View Source
- [2] Chai Xinyi, et al. The IC50 of viscidulin I on SK-Hep1-GPC3 cells was 18.01 mu M in cell proliferation assay. Comparative two-dimensional GPC3 overexpressing SK-Hep1 cell membrane chromatography /C18/ time-of-flight mass spectrometry for screening selective GPC3 inhibitor components from Scutellariae Radix. 2021. View Source
